molecular formula C9H8FNO4 B1311645 Ethyl 5-fluoro-2-nitrobenzoate CAS No. 364-51-2

Ethyl 5-fluoro-2-nitrobenzoate

Cat. No.: B1311645
CAS No.: 364-51-2
M. Wt: 213.16 g/mol
InChI Key: LNFCVLHYTOGQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It has an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H4CO2) that is substituted with a fluoro group (F) at the 5-position and a nitro group (NO2) at the 2-position .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 296.3±25.0 °C at 760 mmHg, and a flash point of 133.0±23.2 °C . It has 5 hydrogen bond acceptors and 4 freely rotating bonds . Its polar surface area is 72 Å2, and it has a molar refractivity of 49.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 5-fluoro-2-nitrobenzoate is utilized in various chemical syntheses and structural studies. For instance, it has been involved in the synthesis of guanine-mimetic libraries and other complex organic compounds (Miller & Mitchison, 2004). Additionally, its role in the crystal structure studies of related compounds, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been documented, highlighting its importance in understanding molecular arrangements and interactions (Yeong et al., 2018).

Development of Heterocyclic Scaffolds

This compound serves as a building block in the development of various heterocyclic scaffolds. Research has shown its effectiveness in synthesizing substituted nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013). This highlights its potential in creating diverse chemical libraries for pharmaceutical research.

Nonlinear Optical Properties

The compound has been studied for its third-order nonlinear optical properties. Research on derivatives of this compound, such as ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, has shown promising results for potential applications in photonic devices (Nair et al., 2022).

Antibacterial Applications

In the field of antibacterial research, derivatives of this compound have been synthesized and shown to exhibit antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis (Yoon et al., 2013). This suggests its potential use in developing new antibacterial agents.

Mechanism of Action

Target of Action

Ethyl 5-fluoro-2-nitrobenzoate is a chemical compound used in organic synthesis. It is often used in reactions such as the suzuki–miyaura cross-coupling , which suggests that its targets could be various organoboron reagents used in this process.

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds . The exact nature of these interactions and the resulting changes at a molecular level are complex and depend on the specific conditions of the reaction.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 0.35 to 2.33, which can influence its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. As a reagent in organic synthesis, its primary effect is the formation of new carbon-carbon bonds, leading to the creation of new organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it is involved in .

Properties

IUPAC Name

ethyl 5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCVLHYTOGQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450909
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-51-2
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.